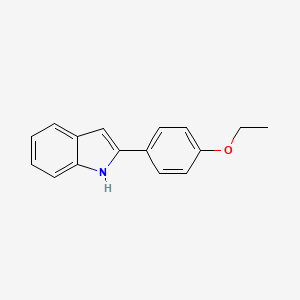

2-(4-エトキシフェニル)-1H-インドール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Ethoxyphenyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

科学的研究の応用

2-(4-ethoxyphenyl)-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various cellular targets . For instance, a compound structurally related to 2-(4-ethoxyphenyl)-1H-indole, known as Hoechst 33342 dye, has been observed to bind to DNA . Another compound, referred to as feeblin, has been found to interact with the SLC15A4-TASL adapter module, disrupting the TLR7/8-IRF5 signaling pathway .

Mode of Action

For example, feeblin, a compound structurally related to 2-(4-ethoxyphenyl)-1H-indole, binds to a lysosomal outward-open conformation of SLC15A4, leading to degradation of TASL . This results in the interruption of the TLR7/8-IRF5 signaling pathway and prevention of downstream proinflammatory responses .

Biochemical Pathways

For instance, feeblin disrupts the TLR7/8-IRF5 signaling pathway .

Result of Action

For example, feeblin’s action leads to the degradation of TASL, interrupting the TLR7/8-IRF5 signaling pathway and preventing downstream proinflammatory responses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenylhydrazine and an appropriate indole precursor.

Condensation Reaction: The 4-ethoxyphenylhydrazine is then condensed with the indole precursor under acidic or basic conditions to form the desired product.

Cyclization: The intermediate product undergoes cyclization to form the indole ring system, resulting in 2-(4-ethoxyphenyl)-1H-indole.

Industrial Production Methods: Industrial production of 2-(4-ethoxyphenyl)-1H-indole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

化学反応の分析

Types of Reactions: 2-(4-ethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of 2-(4-ethoxyphenyl)-1H-indoline.

Substitution: Formation of halogenated indole derivatives.

類似化合物との比較

2-Phenyl-1H-indole: Lacks the ethoxy group, resulting in different chemical and biological properties.

2-(4-Methoxyphenyl)-1H-indole: Features a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

2-(4-Chlorophenyl)-1H-indole: Contains a chlorine substituent, which can significantly alter its chemical behavior and biological activity.

Uniqueness: 2-(4-ethoxyphenyl)-1H-indole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

生物活性

2-(4-ethoxyphenyl)-1H-indole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an indole structure with an ethoxyphenyl group, which may enhance its solubility and reactivity compared to other indole derivatives. This article aims to provide a comprehensive overview of the biological activities associated with 2-(4-ethoxyphenyl)-1H-indole, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for 2-(4-ethoxyphenyl)-1H-indole is C16H15NO2. The compound's structure can be represented as follows:

This structure contributes to its unique reactivity and biological activity.

Anticancer Activity

Research indicates that 2-(4-ethoxyphenyl)-1H-indole exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including colon, lung, and breast cancers. The mechanism of action appears to involve the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study:

A study evaluated the compound's effects on HCT-116 colon cancer cells and found that it significantly inhibited cell growth with an IC50 value of approximately 12 µM, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of microorganisms. Its efficacy was measured through Minimum Inhibitory Concentration (MIC) assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

These results suggest that 2-(4-ethoxyphenyl)-1H-indole has moderate antimicrobial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Research Findings:

A study investigating COX-2 inhibition reported that derivatives of indole compounds, including those similar to 2-(4-ethoxyphenyl)-1H-indole, exhibited significant COX-2 inhibitory activity in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of 2-(4-ethoxyphenyl)-1H-indole can be attributed to its ability to interact with various biological targets. The presence of the ethoxy group may enhance the compound's binding affinity to specific receptors or enzymes involved in cancer progression and microbial resistance.

Comparison with Similar Compounds

To further understand the uniqueness of 2-(4-ethoxyphenyl)-1H-indole, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Indole core with an aldehyde group | Anticancer, antimicrobial |

| 4-Ethoxybenzaldehyde | Benzaldehyde derivative with an ethoxy group | Antimicrobial |

| 5-Methylindole-3-carbaldehyde | Methyl substitution at position 5 | Potential neuroprotective effects |

The specific combination of the ethoxy substituent and the indole framework in 2-(4-ethoxyphenyl)-1H-indole enhances its solubility and reactivity compared to these similar compounds .

特性

IUPAC Name |

2-(4-ethoxyphenyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEFYFHAXIUFLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。